molecular formula C27H28N2O3 B15097320 2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one

2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No.: B15097320
M. Wt: 428.5 g/mol
InChI Key: MZIYJKRIECCIAS-UHFFFAOYSA-N
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Description

2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzofuran moiety, and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where diphenylmethane is reacted with the piperazine ring in the presence of a Lewis acid catalyst.

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde or ketone.

    Coupling of the Piperazine and Benzofuran Units: The final step involves coupling the piperazine and benzofuran units through a carbonylation reaction, typically using a carbonylating agent such as phosgene or a carbonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying receptor-ligand interactions, enzyme inhibition, and signal transduction pathways.

    Chemical Biology: The compound is used in chemical biology to probe the mechanisms of action of various biological molecules and to develop new chemical probes for studying complex biological systems.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one involves its interaction with specific molecular targets in the body. These targets may include:

    Receptors: The compound may bind to specific receptors in the brain or other tissues, modulating their activity and influencing physiological processes.

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

    Signal Transduction Pathways: The compound may influence signal transduction pathways, altering the communication between cells and affecting various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(phenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one: Similar structure but with a phenylmethyl group instead of a diphenylmethyl group.

    2-{[4-(benzyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one: Similar structure but with a benzyl group instead of a diphenylmethyl group.

Uniqueness

The uniqueness of 2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one lies in its diphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

2-(4-benzhydrylpiperazine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one

InChI

InChI=1S/C27H28N2O3/c1-19-24-22(30)13-8-14-23(24)32-26(19)27(31)29-17-15-28(16-18-29)25(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-12,25H,8,13-18H2,1H3

InChI Key

MZIYJKRIECCIAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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